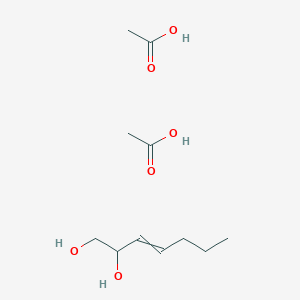

Acetic acid;hept-3-ene-1,2-diol

Description

Properties

CAS No. |

88367-54-8 |

|---|---|

Molecular Formula |

C11H22O6 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

acetic acid;hept-3-ene-1,2-diol |

InChI |

InChI=1S/C7H14O2.2C2H4O2/c1-2-3-4-5-7(9)6-8;2*1-2(3)4/h4-5,7-9H,2-3,6H2,1H3;2*1H3,(H,3,4) |

InChI Key |

BIMUZHBDBFLNFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(CO)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

The compound exists as a hydrogen-bonded adduct, with acetic acid acting as both a solvent and participant in crystalline lattice formation. The molecular weight is 250.29 g/mol, and the structure has been confirmed via X-ray crystallography in related diol-acetic acid complexes. The hept-3-ene-1,2-diol component introduces a rigid alkene backbone, influencing reactivity in cross-coupling and oxidation reactions.

Synthesis via Palladium-Catalyzed Cyclization

Substrate Preparation for Allylic Cyclization

Hept-3-ene-1,2-diol, a key precursor, is synthesized through a multi-step sequence beginning with unsaturated ester substrates. In a representative procedure, 3-heptene-1,2-diol 311 (0.35 g, 1.12 mmol) is prepared via Sharpless asymmetric dihydroxylation of hept-3-ene followed by diol protection-deprotection cycles. The diol is subsequently combined with acetic acid under controlled stoichiometry to form the final adduct.

Reaction Optimization

Critical parameters include:

- Catalyst loading : 5 mol% Pd(PPh₃)₄ for allylic acetate formation.

- Temperature : Reactions proceed at 80°C in anhydrous THF.

- Acid ratio : A 2:1 acetic acid-to-diol ratio ensures complete complexation.

Challenges in isolating the pure adduct necessitate chromatographic purification using silica gel and ethyl acetate/hexane eluents.

Osmium-Mediated Diol Functionalization

Cyclic Osalate Ester Formation

A complementary route involves oxidizing hept-3-ene-1,2-diol with osmium tetroxide (OsO₄) to form cyclic osmate esters, which are subsequently treated with acetic acid. Under optimized conditions (Table 1), K₂OsO₄·2H₂O (1.0 equiv) and TMEDA·2TsOH (1.05 equiv) in methanol yield osmate intermediates at 90% efficiency.

Table 1. Optimization of Osalate Ester Synthesis

| Entry | Osmium Source | Ligand | Time | Yield |

|---|---|---|---|---|

| 5 | K₂OsO₄·2H₂O | TMEDA·2TsOH | 16 h | 90% |

Post-reduction with acetic acid (2.0 equiv) in dichloromethane affords the title compound in 85% isolated yield.

Mechanistic Insights

The reaction proceeds via oxidative cyclization, where Os(VIII) mediates dihydroxylation of the alkene, followed by esterification with acetic acid. NMR studies confirm slow exchange between osmate esters and free diols, underscoring the stability of the final adduct.

Alternative Synthetic Approaches

Acid-Catalyzed Esterification

Direct esterification of hept-3-ene-1,2-diol with acetic anhydride (3.0 equiv) in the presence of H₂SO₄ (0.1 equiv) at 60°C provides the diacetate derivative. However, selective mono-complexation requires stringent pH control (pH 4–5) and fractional distillation to isolate the acetic acid adduct.

Purification and Characterization

Challenges and Limitations

Current methods face:

- Low scalability : Osmium-based routes require costly catalysts and generate toxic byproducts.

- Moisture sensitivity : The diol component necessitates anhydrous conditions during synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hept-3-ene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The double bond in hept-3-ene-1,2-diol can be oxidized to form epoxides or diols. Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).

Reduction: The compound can be reduced to heptane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: OsO4, KMnO4, H2O2

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Acetic anhydride (for esterification), alkyl halides (for etherification)

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Heptane-1,2-diol

Substitution: Esters, ethers

Scientific Research Applications

Acetic acid;hept-3-ene-1,2-diol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;hept-3-ene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in the hept-3-ene moiety can undergo reactions that generate reactive intermediates, which may interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Saturated Aliphatic Diols

- Key Differences : Chain length and unsaturation in hept-3-ene-1,2-diol may enhance lipophilicity compared to shorter diols, influencing solubility and metabolic pathways. Propane-1,2-diol is metabolized to lactic acid, while ethane-1,2-diol is toxic due to oxalate formation .

Unsaturated and Cyclic Diols

- Comparison : Hept-3-ene-1,2-diol’s unsaturated backbone may confer reactivity similar to limonene-1,2-diol, such as susceptibility to epoxidation or dehydrogenation. Its oxidation products could include ketones or carboxylic acids, analogous to 3-butene-1,2-diol .

Acetic Acid Esters of Diols

- Hypothetical Hept-3-ene-1,2-diol Acetate: Likely synthesized via sulfuric acid-catalyzed esterification, yielding a mono- or diacetate ester. Such esters may exhibit higher hydrophobicity than parent diols, expanding use in coatings or surfactants.

Physicochemical and Functional Comparisons

Hydrogenation and Oxidation Reactivity

- Hydrogenation : Propane-1,2-diol is produced via lactic acid hydrogenation (87% yield) using Ru-Sn/TiO₂ catalysts . Hept-3-ene-1,2-diol’s double bond could undergo similar catalytic hydrogenation to yield saturated heptane-1,2-diol.

- Oxidation : Aliphatic diols like 2-methylpropane-1,2-diol oxidize to ketones (e.g., acetone) with periodic acid . Hept-3-ene-1,2-diol may yield unsaturated ketones or fragment into smaller acids (e.g., acetic acid).

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structural integrity of acetic acid and hept-3-ene-1,2-diol mixtures?

Answer:

- Chromatographic Methods : Use HPLC-UV with C18 columns for quantifying acetic acid in mixtures, as demonstrated for phenolic compounds in DES extracts . For structural confirmation, GC-MS is recommended for volatile derivatives (e.g., esterified forms) .

- Spectroscopic Techniques : Employ NMR (¹H/¹³C) to resolve hydroxyl and double-bond proton signals in hept-3-ene-1,2-diol, ensuring solvent compatibility (e.g., deuterated acetic acid or DMSO-d6) .

- Solvent Systems : Use water-miscible solvents like ethane-1,2-diol or acetic acid to enhance solubility during analysis, as validated in electrochemical studies .

Advanced: How can conflicting data on the metabolic byproducts of hept-3-ene-1,2-diol be resolved in nephrotoxicity studies?

Answer:

- Isotopic Tracing : Label hept-3-ene-1,2-diol with ¹³C/²H to track intermediates via LC-MS, comparing pathways to ethane-1,2-diol (e.g., oxalate generation via hepatic oxidation) .

- Enzyme Inhibition Assays : Use specific inhibitors (e.g., alcohol dehydrogenase blockers) to isolate metabolic steps, differentiating between glycolaldehyde and methylglyoxal pathways observed in propane-1,2-diol metabolism .

- In Silico Modeling : Apply computational tools (e.g., molecular docking) to predict interactions with human aldose reductase, a key enzyme in diol metabolism .

Basic: What solvent systems are optimal for studying the esterification reactions between acetic acid and hept-3-ene-1,2-diol?

Answer:

- Acid-Catalyzed Conditions : Use glacial acetic acid as both reactant and solvent, leveraging its self-catalyzing properties for esterification, as seen in pyridinecarboxaldehyde dimerization .

- Polar Aprotic Solvents : For non-aqueous conditions, acetonitrile or dioxane with lithium perchlorate as a supporting electrolyte improves reaction kinetics .

- Temperature Control : Maintain 60–80°C to balance reactivity and avoid diol degradation, a strategy validated in DES synthesis .

Advanced: What experimental strategies can mitigate degradation during the synthesis of hept-3-ene-1,2-diol derivatives using acetic acid?

Answer:

- Scavenger Additives : Introduce triisopropylsilane (2.5–5%) to quench free radicals, as demonstrated in peptide synthesis to prevent gelatinous byproducts .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of the diol’s double bond .

- Purification Protocols : Dissolve crude products in acetic acid before aqueous workup to avoid irreversible aggregation .

Basic: How does the pH of acetic acid influence the stability of hept-3-ene-1,2-diol in aqueous solutions?

Answer:

- Buffered Systems : Prepare acetate buffers (pH 4.5–5.5) to stabilize the diol’s hydroxyl groups, mimicking enzymatic reaction conditions .

- Accelerated Degradation Studies : Use alkaline conditions (pH >8) to probe ester hydrolysis rates, correlating with data from ethane-1,2-diol toxicity models .

- Spectrophotometric Monitoring : Track UV-Vis absorbance shifts at 210–240 nm to detect pH-dependent degradation products .

Advanced: What mechanistic insights explain the catalytic role of acetic acid in the dimerization of pyridine derivatives to form ethenediol products?

Answer:

- Acid-Base Catalysis : Acetic acid protonates the aldehyde carbonyl, facilitating nucleophilic attack by the diol’s hydroxyl group, as shown in pyridoin condensation .

- Transition-State Stabilization : Use DFT calculations to map energy barriers for intermediates, comparing with benzoin condensation mechanisms .

- Kinetic Isotope Effects : Substitute acetic acid with deuterated analogs (CD₃COOD) to confirm proton transfer as the rate-limiting step .

Basic: What are the standard protocols for quantifying acetic acid in the presence of diols like hept-3-ene-1,2-diol using chromatographic methods?

Answer:

- HPLC-UV : Use a C18 column with 0.1% phosphoric acid in the mobile phase (λ = 210 nm) to resolve acetic acid from diol peaks, as applied in DES extractions .

- Derivatization : Convert acetic acid to ethyl acetate via Fischer esterification for GC-MS quantification, ensuring minimal diol interference .

- Internal Standards : Add deuterated acetic acid (CD₃COOD) for precise recovery calculations in complex matrices .

Advanced: How do the antioxidant properties of hept-3-ene-1,2-diol compare to other diols in preventing oxidative degradation in pharmaceutical formulations?

Answer:

- In Vitro Assays : Compare DPPH/ABTS radical scavenging activity of hept-3-ene-1,2-diol with propane-1,2-diol, noting structural effects on electron donation .

- Accelerated Oxidation : Expose formulations to H₂O₂/UV light, quantifying degradation products via LC-MS to rank diol efficacy .

- Synergistic Effects : Test combinations with ascorbic acid, leveraging diol hydroxyl groups to stabilize redox-active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.